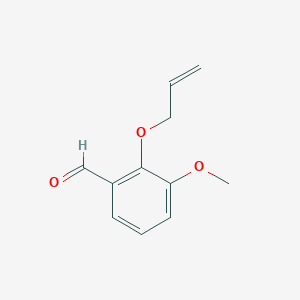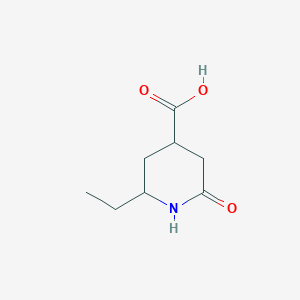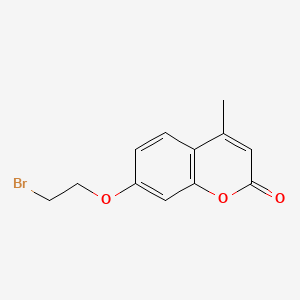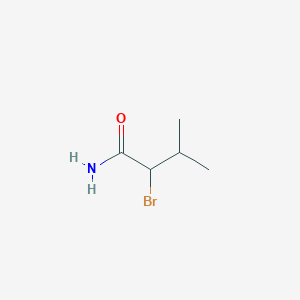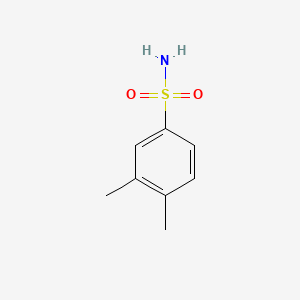
3,4-Dimethylbenzenesulfonamide
Overview
Description
3,4-Dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO2S. It is a derivative of benzenesulfonamide, featuring two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
3,4-Dimethylbenzenesulfonamide, like other sulfonamides, primarily targets the carbonic anhydrase and dihydropteroate synthetase enzymes . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes by mimicking the natural substrate, PABA, thereby preventing the synthesis of folic acid, which is essential for DNA production in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria. By blocking the conversion of PABA to folic acid, sulfonamides prevent the production of nucleotides required for DNA replication . This disruption of the biochemical pathway leads to the inability of bacteria to replicate, thereby inhibiting their growth .
Pharmacokinetics
They are partially metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the proliferation of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s bioavailability .
Biochemical Analysis
Biochemical Properties
3,4-Dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for various physiological processes . The interaction with carbonic anhydrase involves the binding of this compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can affect processes like respiration and ion transport in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydropteroate synthetase by this compound can disrupt folic acid synthesis, which is essential for DNA replication and repair . This disruption can lead to altered gene expression and impaired cell division. Additionally, the compound’s interaction with carbonic anhydrase can affect cellular pH regulation and ion transport, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The sulfonamide group of the compound forms hydrogen bonds with amino acid residues in the active site of the enzyme, leading to inhibition . This binding can result in the stabilization of the enzyme in an inactive conformation, preventing substrate binding and subsequent catalytic activity. The changes in gene expression observed with this compound are likely due to its impact on folic acid synthesis and the downstream effects on nucleotide biosynthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease with prolonged exposure to light and air . Degradation products may form over time, potentially altering its biochemical activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of alternative metabolic pathways to compensate for enzyme inhibition.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical changes are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to folic acid synthesis and carbonic anhydrase activity . The compound can inhibit the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for nucleotide biosynthesis. This inhibition can lead to reduced levels of nucleotides and impaired DNA synthesis. Additionally, the inhibition of carbonic anhydrase can affect the regulation of pH and ion balance in cells.
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles. In the mitochondria, this compound can affect energy metabolism, while in the nucleus, it can influence gene expression by interacting with DNA and transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzene (xylene) followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Reacting 3,4-dimethylbenzene with sulfuric acid to form 3,4-dimethylbenzenesulfonic acid.
Amidation: Converting the sulfonic acid to the sulfonamide by reacting it with ammonia or an amine under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or other substituted benzenesulfonamides.
Scientific Research Applications
3,4-Dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, lacking the methyl groups.
4-Methylbenzenesulfonamide: A derivative with a single methyl group.
N,N-Dimethylbenzenesulfonamide: A derivative with dimethyl substitution on the nitrogen atom.
Uniqueness: 3,4-Dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzenesulfonamide derivatives and can lead to different applications and properties.
Properties
IUPAC Name |
3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPZFYZBTVVAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283395 | |
| Record name | 3,4-Dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-18-7 | |
| Record name | 3,4-Dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31194 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4-Dimethylbenzenesulfonamide (34DMBSA) possesses a molecular structure typical of arylsulfonamides. The molecule consists of a benzene ring with a sulfonamide group (-SO2NH2) attached and two methyl (-CH3) groups at the 3 and 4 positions of the benzene ring []. In the solid state, 34DMBSA molecules arrange themselves into layers within the crystal structure. These layers are held together by hydrogen bonds formed between the nitrogen atom of the sulfonamide group (N—H) and the oxygen atom of the sulfonyl group (O) of neighboring molecules. This layered arrangement is specifically observed within the ac plane of the crystal lattice [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




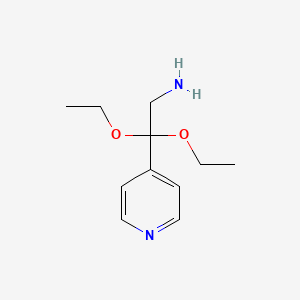
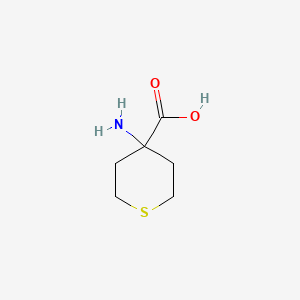
![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)
